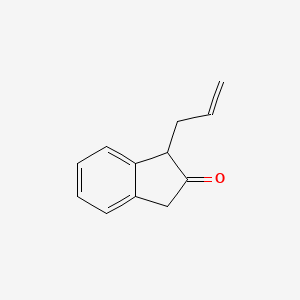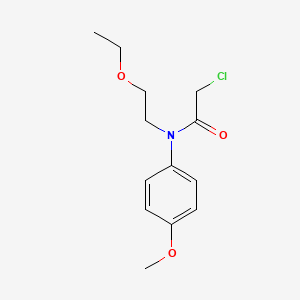
2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides Acetamides are derivatives of acetic acid where the hydroxyl group is replaced by an amine group This compound is characterized by the presence of chloro, ethoxyethyl, and methoxyphenyl groups attached to the acetamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-ethoxyethylamine and 4-methoxyaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or specific reaction conditions such as elevated temperature or pressure.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters would be essential to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted acetamides, while hydrolysis would produce acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(2-hydroxyethyl)-N-(4-methoxyphenyl)acetamide
- 2-Chloro-N-(2-ethoxyethyl)-N-(4-ethoxyphenyl)acetamide
- 2-Chloro-N-(2-ethoxyethyl)-N-(4-methylphenyl)acetamide
Uniqueness
2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure could result in different reactivity, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
100346-61-0 |
|---|---|
Molekularformel |
C13H18ClNO3 |
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
2-chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-3-18-9-8-15(13(16)10-14)11-4-6-12(17-2)7-5-11/h4-7H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
PKXHWILZQYWJAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN(C1=CC=C(C=C1)OC)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)

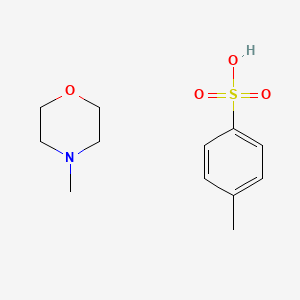

![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
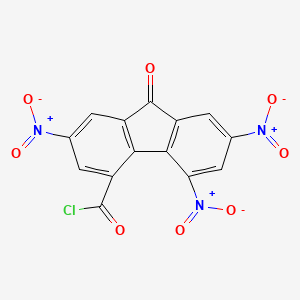
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)


![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
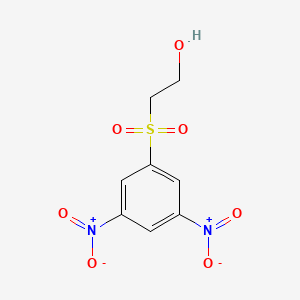
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
